molecular formula C12H13BClNO4 B1434220 (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-21-6

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Número de catálogo: B1434220
Número CAS: 1704080-21-6
Peso molecular: 281.5 g/mol
Clave InChI: KZIWQLVIUIJIBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Overview of Boronic Acids

Boronic acids represent a distinctive class of organic compounds characterized by the presence of a boron atom bonded to two hydroxyl groups and one organic substituent, following the general formula R-B(OH)₂. These compounds are fundamentally related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group, thus placing them within the broader category of organoboranes containing carbon-boron bonds. The unique electronic properties of boron enable these compounds to function as Lewis acids, which forms the foundation for their diverse chemical reactivity and biological applications.

The Lewis acidic nature of boronic acids enables them to form reversible covalent complexes with molecules containing vicinal diols, such as sugars, amino acids, and hydroxamic acids. This characteristic interaction occurs through the formation of five or six-membered cyclic boronate esters, with the stability of these complexes being influenced by the spatial arrangement of the hydroxyl groups. The equilibrium constant for these interactions varies significantly depending on the structure of both the boronic acid and the target molecule, with some complexes demonstrating remarkably high binding affinities.

The acid-base behavior of boronic acids exhibits distinctive characteristics compared to traditional Brønsted acids. Most boronic acids possess pKa values around 9, but they can form tetrahedral boronate complexes with pKa values near 7. This shift in acidity upon complex formation is crucial for their biological activity, as it allows for pH-dependent binding and release mechanisms. At physiological pH, boronic acids typically exist in their protonated, uncharged trigonal form, but at higher pH values, they convert to anionic tetrahedral configurations.

The synthetic accessibility of boronic acids has contributed significantly to their widespread adoption in both academic research and industrial applications. Multiple synthetic pathways exist for their preparation, including metal-halogen exchange reactions followed by quenching with alkyl borates, palladium-catalyzed borylation reactions, and transesterification processes. These synthetic methods have been refined over decades to provide reliable access to diverse boronic acid structures with varying substitution patterns and functional group tolerance.

Significance of (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

This compound represents a sophisticated molecular architecture that combines multiple pharmacologically relevant structural elements within a single compound framework. The molecular formula C₁₂H₁₃BClNO₄ and molecular weight of 281.51 g/mol indicate a moderately complex structure that incorporates the essential boronic acid functionality with additional substituents designed to enhance biological activity.

The structural features of this compound include several key elements that contribute to its potential significance in medicinal chemistry applications. The presence of the chloro substituent at the 4-position of the phenyl ring provides electronic modulation of the aromatic system, potentially affecting both the acidity of the boronic acid group and the overall molecular reactivity. The 4-oxopiperidine-1-carbonyl substituent at the 3-position introduces a significant degree of structural complexity, incorporating both a six-membered saturated heterocycle and a ketone functionality that may serve as hydrogen bond acceptors or participate in additional intermolecular interactions.

The compound demonstrates specific computational chemistry characteristics that provide insight into its potential behavior in biological systems. With a topological polar surface area of 77.84 Ų, the molecule falls within ranges typically associated with favorable membrane permeability properties. The calculated LogP value of -0.1751 suggests moderate hydrophilicity, which may contribute to aqueous solubility while maintaining sufficient lipophilicity for biological membrane interactions. These physicochemical properties position the compound favorably for potential pharmaceutical applications where balanced solubility characteristics are essential.

Research applications of this compound are primarily focused on its utility as a synthetic intermediate and potential bioactive compound. The compound is commercially available from multiple suppliers with purity levels typically ranging from 95% to 98%, indicating its recognized value in research applications. The availability of this compound from established chemical suppliers suggests ongoing research interest and potential for further development in specialized applications.

Historical Context and Development

The historical development of boronic acid chemistry can be traced to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid compound. Frankland's initial synthesis involved a two-stage process where diethylzinc and triethyl borate reacted to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This foundational work established the basic principles that would later be expanded into the diverse synthetic methodologies available today for boronic acid preparation.

The evolution of boronic acid chemistry throughout the twentieth century was marked by significant advances in both synthetic methodology and understanding of their unique reactivity patterns. The development of cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the utility of boronic acids in organic synthesis. This transformation elevated boronic acids from laboratory curiosities to essential building blocks in modern synthetic chemistry, with applications spanning from materials science to pharmaceutical development.

The emergence of boronic acids in medicinal chemistry gained significant momentum following the discovery and development of bortezomib, the first boronic acid-containing drug to receive regulatory approval for cancer treatment. This breakthrough demonstrated the viability of boron-containing compounds as therapeutic agents and dispelled earlier concerns about potential toxicity associated with boron incorporation in pharmaceutical molecules. The success of bortezomib catalyzed increased research interest in boronic acid derivatives for various therapeutic applications.

Contemporary research in boronic acid chemistry has expanded to encompass a wide range of specialized applications, including glucose sensing systems, enzyme inhibitors, and drug delivery platforms. The development of boronic acid-modified nanomaterials has opened new avenues for biomedical applications, including targeted drug delivery and diagnostic imaging. These advances have established boronic acids as versatile tools in chemical biology and pharmaceutical research.

The specific development timeline for this compound reflects the broader trend toward increasingly sophisticated boronic acid derivatives designed for specialized applications. The compound's CAS registry number 1704080-21-6 indicates its relatively recent introduction to the chemical literature, consistent with ongoing efforts to explore novel boronic acid structures with enhanced biological properties.

Research Scope and Objectives

Current research involving this compound encompasses multiple investigative areas that leverage the unique properties of this compound for potential therapeutic and research applications. The primary research focus centers on understanding the compound's chemical behavior, biological activity profile, and potential utility as a synthetic intermediate in the preparation of more complex molecular structures.

The molecular recognition capabilities of boronic acids provide a foundation for investigating this compound as a potential biochemical tool. Research in this area focuses on the compound's ability to interact with biological targets containing diol functionalities, including carbohydrates, nucleic acids, and certain protein structures. The specific structural features of this compound, particularly the 4-oxopiperidine substituent, may confer enhanced selectivity or binding affinity compared to simpler boronic acid derivatives.

Synthetic chemistry research objectives include the exploration of this compound as a building block for the construction of more complex molecular architectures through established cross-coupling methodologies. The presence of the boronic acid functionality enables participation in palladium-catalyzed Suzuki-Miyaura reactions, while the additional functional groups provide opportunities for further chemical elaboration. These synthetic applications may lead to the development of novel compound libraries with diverse biological activities.

The investigation of structure-activity relationships represents another significant research objective, particularly focusing on how the specific substitution pattern of this compound influences its biological and chemical properties. Comparative studies with related boronic acid derivatives may reveal insights into the optimal structural features required for specific applications, whether in enzyme inhibition, molecular recognition, or therapeutic activity.

Advanced analytical characterization of this compound forms an essential component of current research efforts. This includes detailed spectroscopic analysis, crystallographic studies where feasible, and computational modeling to understand the three-dimensional structure and electronic properties of the compound. Such characterization efforts provide the fundamental knowledge necessary for rational design of related compounds with enhanced properties.

Propiedades

IUPAC Name

[4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWQLVIUIJIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Synthesis

  • Starting Materials : Aryl halide precursor containing the 4-chloro and 3-(4-oxopiperidine-1-carbonyl) substituents and a boron source such as bis(pinacolato)diboron or a boronic acid derivative.
  • Catalyst : Palladium complexes, commonly Pd(PPh3)4 or Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride).
  • Base : Potassium carbonate (K2CO3) or similar bases to facilitate the transmetalation step.
  • Solvent : Mixtures of 1,4-dioxane and water are typical, providing a suitable medium for both organic and inorganic components.
  • Reaction Conditions : Heating at elevated temperatures (90-140°C) either in conventional oil baths or microwave reactors for 15 minutes to several hours.
  • Workup : After completion (monitored by LCMS or TLC), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
  • Purification : Flash chromatography is used to isolate the pure boronic acid compound.
Step Details
Catalyst Pd(dppf)Cl2 (5 mol%)
Base K2CO3 (2 equivalents)
Solvent 1,4-Dioxane/Water (5:1)
Temperature 90-140°C
Time 15 min (microwave) to 16 h (oil bath)
Purification Flash chromatography

Alternative Synthetic Considerations

  • Boronic Acid Formation : The boronic acid group can be introduced via lithiation of the aryl halide followed by reaction with trialkyl borates, or by direct borylation using Miyaura borylation protocols.
  • Solubility and Handling : The compound exhibits moderate solubility in organic solvents; preparation of stock solutions often requires sonication or heating to 37°C to aid dissolution.
  • Storage : Prepared compounds and solutions should be stored at 2-8°C or frozen at -20°C to -80°C to maintain stability, with precautions to avoid repeated freeze-thaw cycles.

Data Tables for Preparation and Solution Formulation

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 3.55 0.71 0.36
5 17.76 3.55 1.78
10 35.52 7.10 3.55

Note: Solvent choice depends on solubility; DMSO, PEG300, Tween 80, and water are commonly used in sequence for in vivo formulations, ensuring clarity at each step.

Research Findings and Optimization

  • Reaction Efficiency : The yield and purity of the target boronic acid are highly dependent on the choice of base, catalyst, solvent, and temperature. Potassium carbonate and Pd(dppf)Cl2 have shown to provide high yields.
  • Mechanism Insight : The rate-limiting step in the Suzuki coupling is often the transmetalation between the palladium complex and the boron species. Optimizing this step by adjusting temperature and base concentration improves overall efficiency.
  • Purification : Flash chromatography remains the standard for isolating the pure product, as boronic acids can be sensitive to hydrolysis and require gentle handling.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for arylboronic acid formation
Base K2CO3 (2 eq.) Facilitates transmetalation
Solvent 1,4-Dioxane/Water (5:1) Good solvent system for Suzuki coupling
Temperature 90-140°C Microwave heating reduces reaction time
Reaction Time 15 min (microwave) to 16 h (oil bath) Monitored by LCMS for completion
Purification Method Flash chromatography Ensures high purity
Storage 2-8°C or -20°C to -80°C Avoid repeated freeze-thaw cycles

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronate esters, while reduction of the carbonyl group can produce alcohols .

Comparación Con Compuestos Similares

Substituent Variations in Piperidine Derivatives

  • (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (Molecular Formula: C₁₂H₁₅BClNO₄, MW: 283.52): This analog replaces the 4-oxopiperidine group with a 4-hydroxypiperidine moiety. The hydroxyl group may also participate in hydrogen bonding, altering binding affinities in biological or material applications .
  • (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride (Molecular Formula: C₁₄H₂₃BClNO₂, MW: 283.61): The 4-methylpiperidine substituent introduces steric bulk and a basic nitrogen, which could modulate pharmacokinetic properties. The hydrochloride salt form enhances solubility in polar solvents, a feature absent in the neutral target compound .

Chlorophenyl Boronic Acids with Simple Substituents

  • (4-Chloro-3-ethoxyphenyl)boronic acid (Similarity Score: 0.97):
    The ethoxy group replaces the 4-oxopiperidine-1-carbonyl moiety, simplifying the structure. Ethoxy’s electron-donating nature may reduce electrophilicity at the boron center compared to the electron-withdrawing ketone in the target compound. This could diminish reactivity in Suzuki-Miyaura couplings or diol-binding applications .

  • (3-Chloro-4-hydroxyphenyl)boronic acid (Similarity Score: 0.90):
    The hydroxyl group at the 4-position enhances polarity and acidity, favoring interactions with biomolecules like sugars or proteins. However, the absence of the piperidine ring limits its ability to engage in steric or hydrophobic interactions .

Key Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid Not explicitly listed 4-oxopiperidine-1-carbonyl High electrophilicity, ketone functionality
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid C₁₂H₁₅BClNO₄ 283.52 4-hydroxypiperidine-1-carbonyl Enhanced hydrogen bonding, higher polarity
(4-Chloro-3-ethoxyphenyl)boronic acid Ethoxy Lower reactivity, increased lipophilicity
(3-Chloro-4-hydroxyphenyl)boronic acid Hydroxyl High acidity, strong diol binding

Functional and Application Differences

  • Reactivity in Cross-Coupling Reactions : The target compound’s 4-oxopiperidine group may sterically hinder the boronic acid’s participation in Suzuki-Miyaura reactions compared to simpler analogs like (4-Chloro-3-ethoxyphenyl)boronic acid. However, the ketone could stabilize transition states via resonance .
  • Material Science Applications : Boronic acid-functionalized polymers (e.g., AG-alkyne@polymer-pBA) show ligand densities up to 0.057 mmol/g, influenced by boron content. Compounds with bulkier substituents, like the target’s piperidine group, may exhibit lower immobilization efficiency due to steric effects .

Actividad Biológica

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, with the molecular formula C12_{12}H13_{13}BClNO4_4 and a molecular weight of 281.51 g/mol, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is notable for its structural features, which may influence its interactions with biological targets, including enzymes and receptors.

Chemical Structure

The compound's structure can be represented as follows:

 4 Chloro 3 4 oxopiperidine 1 carbonyl phenyl boronic acid\text{ 4 Chloro 3 4 oxopiperidine 1 carbonyl phenyl boronic acid}

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit a range of biological activities, particularly in the context of enzyme inhibition and anticancer properties. The following sections detail specific findings related to its biological activity.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases and other enzymes due to their ability to form reversible covalent bonds with active site residues. Studies have shown that this compound may inhibit certain proteases, although specific enzyme targets remain under investigation.

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeReference
This compoundSerine ProteasesCompetitive
Other Boronic AcidsVariousNon-covalent/Covalent

Anticancer Potential

Recent studies have highlighted the antiproliferative effects of various phenylboronic acids, including derivatives similar to this compound. These compounds have been evaluated in multiple cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative potential of phenylboronic acids against cancer cell lines such as MCF7 (breast cancer), A2780 (ovarian cancer), and A549 (lung cancer), several derivatives exhibited low micromolar IC50 values. The mechanism of action was linked to cell cycle arrest at the G2/M phase and increased apoptosis rates through caspase activation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of ActionReference
This compoundA2780<10Apoptosis induction via caspase activation
2-Fluoro-6-formylphenylboronic acidMCF744.6G2/M phase arrest

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to the active site of serine proteases.
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating caspase pathways leading to programmed cell death.

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Functionalization of a phenyl ring with chlorine and 4-oxopiperidine-1-carbonyl groups via palladium-catalyzed coupling or nucleophilic substitution.
  • Step 2 : Introduction of the boronic acid group through directed ortho-metalation or Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) under inert conditions .
  • Critical Considerations : Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(dppf)Cl₂ to prevent premature hydrolysis of the boronic acid moiety .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC Analysis : Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar boronic acids .
  • NMR Spectroscopy : Confirm the presence of the boronic acid group (δ 7.5–8.5 ppm for aromatic protons, δ 30–35 ppm in ¹¹B NMR) and the 4-oxopiperidine carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₁₂H₁₄BClNO₄: 297.06) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under an inert atmosphere (argon or nitrogen) at room temperature to minimize hydrolysis of the boronic acid group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can lead to boroxine formation .

Advanced Research Questions

Q. How does the substituent pattern influence reactivity in cross-coupling reactions?

The chlorine and 4-oxopiperidine groups significantly impact electronic and steric properties:

  • Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions.
  • Steric Hindrance : The 4-oxopiperidine-1-carbonyl group may slow coupling efficiency with bulky substrates. Comparative studies of analogous compounds (e.g., 4-chloro-3-fluorophenylboronic acid) show reduced yields when steric bulk exceeds 3 Å .
  • Mitigation Strategy : Optimize catalyst loading (e.g., 2–5 mol% Pd) and use ligands like SPhos to enhance turnover .

Q. What mechanisms underlie the compound’s potential as a protease inhibitor?

Boronic acids form reversible covalent bonds with active-site serine residues in proteases (e.g., proteasome β5 subunit). The 4-oxopiperidine moiety may enhance binding affinity through hydrogen bonding with adjacent residues, as observed in structurally related inhibitors .

  • Experimental Validation : Use kinetic assays (e.g., fluorescent substrate cleavage) and X-ray crystallography to map interactions .

Q. How can researchers resolve contradictions in reported biological activities of boronic acid derivatives?

Discrepancies often arise from assay conditions or impurity profiles:

  • Case Study : A study found that residual palladium in boronic acids (common in Suzuki reactions) can artificially inflate cytotoxicity readings. Use ICP-MS to quantify metal traces and repurify compounds via recrystallization if Pd >50 ppm .
  • Standardization : Adopt consistent protocols for cell viability assays (e.g., MTT vs. ATP luminescence) to enable cross-study comparisons .

Methodological Insights

Q. What analytical techniques are recommended for tracking boronic acid hydrolysis?

  • ¹¹B NMR Spectroscopy : Monitor hydrolysis in real-time by observing the shift from boronic acid (δ 30 ppm) to boroxine (δ 28 ppm) or boric acid (δ 18 ppm) .
  • LC-MS/MS : Quantify degradation products (e.g., phenylboronic acid) with a detection limit of 0.1 ppm, as validated for genotoxic impurity profiling .

Q. How does the compound’s structure compare to similar boronic acids in drug discovery?

Compound Key Features Biological Application
Target Compound Chlorine and 4-oxopiperidine groups enhance protease binding and solubility.Proteasome inhibition, cancer therapy
4-Carboxy-3-chlorophenylboronic acidCarboxylic acid improves aqueous solubility but reduces cell permeability.Enzyme inhibition, diagnostic probes
3-Fluoro-4-chlorophenylboronic acidHigher electrophilicity increases cross-coupling efficiency.PET tracer synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.